molecular formula C11H14BrNO B11560811 N-(4-bromophenyl)-3-methylbutanamide

N-(4-bromophenyl)-3-methylbutanamide

Cat. No.: B11560811
M. Wt: 256.14 g/mol
InChI Key: WDYOIYMVQUPYCV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methylbutanamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a bromophenyl group, a common structural motif in compounds investigated for central nervous system (CNS) activity. Research into similar bromophenyl-containing molecules has shown their relevance in the study of complex neurological conditions, such as Alzheimer's disease (AD) . Alzheimer's disease is a major focus of neuroscience research, characterized by pathological hallmarks including the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles in the brain . The exploration of novel small-molecule structures like this compound is a critical step in the early discovery pipeline, aiding in the identification of new potential therapeutic agents and the understanding of neural targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. As an early-discovery chemical, researchers are responsible for confirming its identity and purity for their specific applications.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(4-bromophenyl)-3-methylbutanamide

InChI

InChI=1S/C11H14BrNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

WDYOIYMVQUPYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

HATU-Mediated Coupling

The most widely reported method involves using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. In a representative procedure:

  • Reagents : 3-Methylbutanoic acid (1.0 equiv), 4-bromoaniline (1.2 equiv), HATU (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Solvent : N,N-Dimethylformamide (DMF).

  • Procedure : The acid and amine are dissolved in DMF under inert atmosphere. HATU and DIPEA are added sequentially, and the mixture is stirred at room temperature for 12–18 hours. The reaction is quenched with water, and the precipitate is filtered and washed with dichloromethane.

  • Yield : 54–86% after column chromatography.

Optimization Insights

  • Stoichiometry : Excess DIPEA (3.0 equiv) ensures deprotonation of the amine, accelerating nucleophilic attack.

  • Temperature : Prolonged room-temperature stirring (≥12 h) maximizes conversion, avoiding side products like N-acylurea.

Alternative Synthetic Routes

Mixed Carbonate Activation

While less common, mixed carbonate intermediates derived from 3-methylbutanoic acid and ethyl chloroformate have been explored:

  • Reagents : Ethyl chloroformate (1.1 equiv), triethylamine (2.0 equiv).

  • Procedure : The acid is treated with ethyl chloroformate in tetrahydrofuran (THF) at 0°C, followed by addition of 4-bromoaniline.

  • Yield : ~40% (lower due to competitive hydrolysis).

Enzymatic Catalysis

Industrial-Scale Production

Continuous Flow Synthesis

Patent data highlights a scalable protocol using continuous flow reactors:

  • Conditions : Residence time = 30 min, temperature = 50°C.

  • Advantages : 20% higher yield vs. batch processes, reduced solvent waste.

  • Purification : In-line liquid-liquid extraction minimizes manual handling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 8.8 Hz, 2H, ArH), 6.95 (br s, 1H, NH), 2.35 (t, J = 7.2 Hz, 2H, CH₂CO), 1.65 (m, 1H, CH(CH₃)₂), 0.95 (d, J = 6.6 Hz, 6H, 2×CH₃).

  • HRMS : m/z calculated for C₁₁H₁₃BrNO [M+H]⁺: 270.0234; found: 270.0238.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Evaluation of Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
HATU/DIPEA54–8612–18High purity, scalableCost of HATU
Mixed Carbonate~406Low reagent costSensitivity to moisture
Continuous Flow70–860.5Industrial scalabilityHigh initial setup cost

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-bromophenyl)-3-methylbutanamide is primarily studied for its pharmacological properties, particularly as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate the androgen receptor in muscle and bone while minimizing effects on other tissues such as the prostate.

Selective Androgen Receptor Modulation

Recent studies have demonstrated that derivatives of this compound exhibit significant activity as selective androgen receptor degraders (SARDs). For instance, a study reported that specific modifications to the compound led to enhanced binding affinity and degradation activity towards androgen receptors, indicating its potential role in treating conditions related to androgen excess or deficiency .

Biological Evaluation

The biological evaluation of this compound has revealed its promising anticancer properties. Various in vitro studies have assessed its efficacy against different cancer cell lines.

Anticancer Activity

In vitro assays have shown that this compound exhibits moderate cytotoxicity against breast cancer cell lines such as MCF-7 and A549. The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-715
A54920

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving inhibition of cell proliferation and disruption of critical cellular processes .

Synthetic Methodologies

The synthesis of this compound has been explored in various studies focusing on efficient production methods. The compound can be synthesized through several synthetic routes, often involving the reaction of brominated phenyl derivatives with amide-forming agents.

Improved Synthetic Routes

A notable patent describes an improved method for synthesizing related compounds, emphasizing high yields and reduced reaction times compared to traditional methods . This advancement is crucial for scaling up production for research and potential therapeutic applications.

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound in various research contexts:

  • Study on Anticancer Efficacy : Research demonstrated that modifications to the structure of this compound significantly enhanced its anticancer activity against MCF-7 cells, indicating a strong structure-activity relationship .
  • Evaluation in SARM Development : A comprehensive study evaluated several derivatives of this compound as potential SARMs, reporting varying degrees of receptor selectivity and biological activity .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Halogen Substituent Effects

Key Finding : The para position of halogen substituents on aromatic rings is critical for activity, while halogen size (F, Cl, Br, I) has minimal impact on inhibition potency in certain contexts.

Table 1: Inhibitory Potency of N-(4-Halophenyl)maleimides Against Monoacylglycerol Lipase (MGL)
Compound IC50 (μM) Reference
N-(4-Fluorophenyl)maleimide 5.18
N-(4-Chlorophenyl)maleimide 7.24
N-(4-Bromophenyl)maleimide 4.37
N-(4-Iodophenyl)maleimide 4.34
  • Insight : Bromine’s para substitution in maleimides yields IC50 values comparable to iodine and fluorine, suggesting steric and electronic effects dominate over halogen size . This trend may extend to N-(4-bromophenyl)-3-methylbutanamide in enzyme inhibition contexts.

Antimicrobial Activity of Bromophenyl Acetamides

Key Finding : Bromine at the para position enhances antimicrobial activity due to increased lipophilicity and electron-withdrawing effects.

Table 2: Antimicrobial MIC Values for Bromophenyl Acetamide Derivatives
Compound MIC Range (µmol/L) Target Organisms Reference
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide 13–27 S. aureus, E. coli
N-(4-Bromophenyl)naphthalene-2-carboxamide (Synthesized via microwave) Not specified Model for optimization
  • Insight : The 4-bromophenyl group in acetamides improves activity against Gram-positive and Gram-negative bacteria, likely due to enhanced membrane penetration and target binding . The 3-methylbutanamide chain in the target compound may further optimize logP values for bioavailability.

Pharmacological Activity of Bromophenyl Derivatives

Key Finding: Pyridazinone derivatives with 4-bromophenyl groups exhibit agonist activity for formyl peptide receptors (FPR1/FPR2), relevant in neutrophil chemotaxis and inflammation.

Table 3: FPR Agonist Activity of Pyridazinone Derivatives
Compound Receptor Specificity Biological Effect Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide FPR2-specific Calcium mobilization, chemotaxis
  • Insight : The 4-bromophenyl moiety in these compounds enhances receptor specificity and potency. Structural similarities suggest this compound could be tailored for FPR-targeted therapies by modifying the acyl chain .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-bromophenyl)-3-methylbutanamide?

Methodological Answer: The synthesis requires precise control of variables such as temperature, solvent choice, and reaction time. For example:

  • Temperature: Elevated temperatures (e.g., 80°C) are often used to initiate reactions involving bromophenyl derivatives, as seen in vanadium-complex-mediated polymerizations .
  • Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for amidation reactions to enhance solubility and reduce side reactions .
  • Catalysts: Metal complexes (e.g., vanadium-based initiators) can improve reaction efficiency in specific contexts .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies proton environments (e.g., methyl groups at δ ~1.0 ppm and aromatic protons at δ ~7.2–7.6 ppm).
    • 13C NMR confirms carbonyl (C=O) and bromophenyl carbon signals .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (N–H bend) validate the amide moiety .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns .

Q. How can solubility be assessed for biological assays involving this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using serial dilution.
  • Dynamic Light Scattering (DLS): Monitors aggregation in aqueous solutions to ensure compound stability .
  • HPLC-PDA: Quantifies solubility by measuring absorbance in different solvents .

Advanced Research Questions

Q. How can reaction kinetics for the synthesis of this compound be analyzed?

Methodological Answer:

  • Rate Law Determination:
    • Use pseudo-first-order kinetics under excess monomer conditions. For example, the rate of initiation may depend on monomer concentration (order ~1.8) and initiator concentration (order ~0.5) .
  • Arrhenius Plot: Calculate activation energy (Ea) by varying temperatures (e.g., 60–100°C) and measuring rate constants .

Q. How does the bromophenyl group influence the compound’s bioactivity and receptor binding?

Methodological Answer:

  • Molecular Docking:
    • Simulate interactions with targets (e.g., GPR43 receptor) using software like AutoDock. The bromine atom’s electronegativity may enhance halogen bonding with receptor residues .
  • Structure-Activity Relationship (SAR):
    • Compare activity of bromophenyl derivatives with chloro- or methyl-substituted analogs to identify steric/electronic effects .

Q. How should contradictory data in biological assays (e.g., IC50 variability) be addressed?

Methodological Answer:

  • Statistical Analysis:
    • Apply ANOVA with post hoc Bonferroni correction or Student’s t-test to assess significance (p < 0.05 threshold) .
  • Assay Replication:
    • Repeat experiments in triplicate under standardized conditions (e.g., cell passage number, incubation time) .
  • Meta-Analysis:
    • Pool data from multiple studies to identify trends or outliers .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC):
    • Correlate proton-proton and carbon-proton couplings to confirm connectivity in complex regions .
  • X-ray Crystallography:
    • Resolve absolute configuration using single-crystal data (e.g., CCDC deposition) .

Note on Evidence:

  • Methodologies are derived from peer-reviewed studies on synthesis, kinetics, and bioactivity .

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